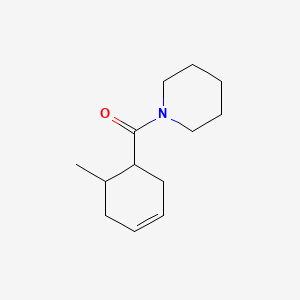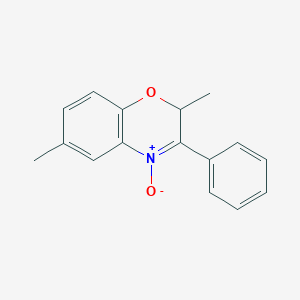
(Isopropenylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isopropenylsulfonyl)benzene is an organic compound characterized by the presence of an isopropenyl group attached to a sulfonyl group, which is further bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Isopropenylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with isopropenyl sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the removal of hydrogen chloride to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Isopropenylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Sulfonation: Fuming sulfuric acid or sulfur trioxide is used for sulfonation.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like ferric chloride are used for halogenation.
Major Products Formed
The major products formed from these reactions include nitro-(Isopropenylsulfonyl)benzene, sulfo-(Isopropenylsulfonyl)benzene, and halo-(Isopropenylsulfonyl)benzene, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
(Isopropenylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Isopropenylsulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The isopropenyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Isopropylsulfonyl)benzene: Similar structure but with an isopropyl group instead of an isopropenyl group.
(Methylsulfonyl)benzene: Contains a methyl group instead of an isopropenyl group.
Uniqueness
(Isopropenylsulfonyl)benzene is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and potential for polymerization compared to its analogs .
Eigenschaften
CAS-Nummer |
76380-14-8 |
|---|---|
Molekularformel |
C9H10O2S |
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
prop-1-en-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-7H,1H2,2H3 |
InChI-Schlüssel |
FMHMOKZHQNPDGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


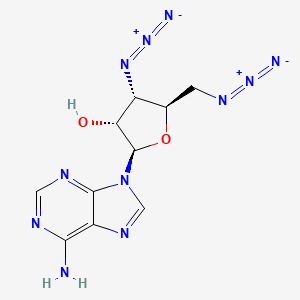
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
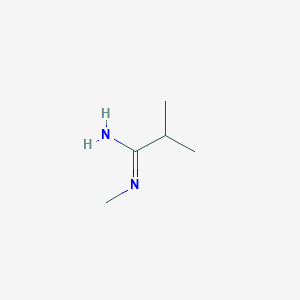
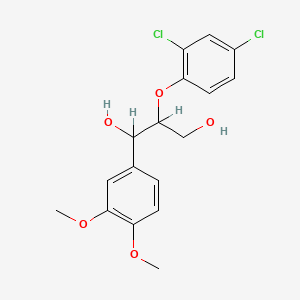

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)


![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)
